molecular formula C16H24N4O3S B2464127 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251607-54-1

2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2464127
CAS No.: 1251607-54-1
M. Wt: 352.45
InChI Key: NWGZZUDVXBADLO-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a piperidine sulfonyl group and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Fusing the Triazole and Pyridine Rings: The next step involves the fusion of the triazole ring with a pyridine ring. This can be done through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced through a sulfonylation reaction. This involves reacting the intermediate compound with piperidine and a sulfonyl chloride derivative under basic conditions.

    Addition of the 3-Methylbutyl Side Chain: Finally, the 3-methylbutyl side chain is added through an alkylation reaction. This can be achieved by reacting the intermediate compound with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides, under conditions like reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazolopyridine derivatives.

Scientific Research Applications

2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Industry: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridin-3-one: A simpler analog without the piperidine sulfonyl group and 3-methylbutyl side chain.

    Trazodone Related Compounds: Compounds with similar triazolopyridine structures but different substituents, such as trazodone hydrochloride.

Uniqueness

2-(3-methylbutyl)-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine sulfonyl group and the 3-methylbutyl side chain differentiates it from other triazolopyridine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

2-(3-methylbutyl)-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-13(2)8-11-20-16(21)19-12-14(6-7-15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGZZUDVXBADLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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